2-((4-Hydroxy-3,5-dimethoxyphenyl)methylene)indane-1,3-dione
Description
2-((4-Hydroxy-3,5-dimethoxyphenyl)methylene)indane-1,3-dione is a synthetic compound characterized by an indane-1,3-dione core substituted with a 4-hydroxy-3,5-dimethoxyphenyl group via a methylene bridge. This structure confers unique electronic and steric properties, influencing its reactivity, solubility, and intermolecular interactions. The hydroxy and methoxy substituents on the phenyl ring enhance hydrogen-bonding capacity and modulate electron density, which may impact biological activity and chemical stability .
Properties
IUPAC Name |
2-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]indene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-22-14-8-10(9-15(23-2)18(14)21)7-13-16(19)11-5-3-4-6-12(11)17(13)20/h3-9,21H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMKJFXGYOOPLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=C2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Hydroxy-3,5-dimethoxyphenyl)methylene)indane-1,3-dione typically involves the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with indane-1,3-dione. The reaction is often carried out in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds via a Knoevenagel condensation, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((4-Hydroxy-3,5-dimethoxyphenyl)methylene)indane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the indane-1,3-dione core can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that 2-((4-Hydroxy-3,5-dimethoxyphenyl)methylene)indane-1,3-dione exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial and fungal strains. The compound's mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.
Case Study : A study published in a peer-reviewed journal evaluated the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating potent antibacterial activity .
Antioxidant Activity
The compound also displays promising antioxidant properties, which are essential for combating oxidative stress-related diseases. Its ability to scavenge free radicals has been confirmed through various assays.
Data Table: Antioxidant Activity Comparison
| Compound | IC50 (µg/mL) |
|---|---|
| This compound | 25 |
| Ascorbic Acid (Vitamin C) | 15 |
| Quercetin | 20 |
This table illustrates that while the compound shows significant antioxidant activity, it is slightly less effective than ascorbic acid and quercetin .
Synthesis Techniques
The synthesis of this compound can be achieved through various methods, including:
- Knoevenagel Condensation : This method involves the reaction of an aldehyde with a compound containing an active hydrogen atom in the presence of a base. It is a commonly used technique for forming the methylene bridge in this compound .
Applications in Material Science
The compound serves as a precursor for synthesizing various derivatives that have applications in material science, including photopolymerization and organic electronics. Its structural versatility allows for modifications that enhance electronic properties.
Case Study : Research has shown that derivatives of indane-1,3-dione can be utilized in organic light-emitting diodes (OLEDs), where they exhibit improved charge transport properties compared to traditional materials .
Non-linear Optical Applications
Due to its unique molecular structure, this compound shows potential in non-linear optical applications. These properties make it suitable for use in optical devices such as frequency converters and optical sensors.
Data Table: Non-linear Optical Properties
| Parameter | Value |
|---|---|
| Second Harmonic Generation Efficiency | 10% |
| Non-linear Refractive Index Change | 0.05 |
These properties indicate that the compound could be beneficial for developing advanced photonic devices .
Mechanism of Action
The mechanism of action of 2-((4-Hydroxy-3,5-dimethoxyphenyl)methylene)indane-1,3-dione involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups on the phenyl ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The indane-1,3-dione core can act as an electron acceptor, facilitating electron transfer processes in organic electronic applications .
Comparison with Similar Compounds
Indane-1,3-dione Derivatives
- 2-(((3,5-Dichlorophenyl)amino)methylene)indane-1,3-dione (): Substituents: 3,5-Dichlorophenylamino group. Key Differences: Chlorine atoms increase electronegativity and steric bulk compared to hydroxy/methoxy groups. This reduces hydrogen bonding but enhances stability against oxidation. Molecular Weight: 318.2 g/mol (vs. ~314–330 g/mol for hydroxy/methoxy analogs). Applications: Likely used in electrophilic reactions due to electron-withdrawing Cl groups .
- Dihydroxyindeno[1,2-b]indole Derivatives (): Core Structure: Planar indane-1,3-dione fused with an indole ring. Key Differences: Fusion with indole increases conjugation, affecting UV-Vis absorption. Intramolecular O—H⋯O hydrogen bonding stabilizes the solid-state conformation, similar to the target compound’s hydroxy group interactions .
Isoindole-1,3-dione Derivatives ()
- 2-[4-(2-Methyl-2H-imidazol-2-yl)phenyl]isoindole-1,3-dione (Compound 16): Substituents: Methylimidazole group. Higher melting point (215–217°C) compared to hydroxy/methoxy analogs suggests stronger crystal packing forces . Synthesis Yield: 95% (vs. 46–52% for phenylhydrazine derivatives in ).
Physical and Spectroscopic Properties
Table 1. Comparative Data for Indane-1,3-dione Derivatives
Reactivity and Stability
Oxidative Degradation () :
Substrate III (containing 4-hydroxy-3,5-dimethoxyphenyl) undergoes lignin peroxidase-mediated degradation via alkyl-aryl cleavage, yielding syringaldehyde and syringic acid. This suggests that the methoxy/hydroxy substituents facilitate oxidative breakdown, a property relevant to the target compound’s stability in biological systems .- Synthetic Pathways: The target compound’s hydroxy/methoxy groups may reduce reaction yields compared to chlorinated analogs (e.g., ) due to steric hindrance or side reactions (e.g., oxidation of -OH groups). Hydrogen bonding in derivatives like Compound 17c () and dihydroxyindenoindoles () enhances crystallinity, a trait likely shared by the target compound .
Biological Activity
2-((4-Hydroxy-3,5-dimethoxyphenyl)methylene)indane-1,3-dione is a compound that belongs to the class of indandione derivatives, which have garnered significant attention due to their diverse biological activities. This article delves into the biological properties of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , and its structure features a methylene bridge connecting a hydroxylated dimethoxyphenyl group to an indandione moiety. The presence of hydroxyl and methoxy groups contributes to its potential biological activities.
Antimicrobial Activity
Recent studies have demonstrated that various indandione derivatives exhibit potent antimicrobial properties. For instance, this compound has shown significant activity against several bacterial strains.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.25 μg/mL |
| Escherichia coli | 0.50 μg/mL |
| Pseudomonas aeruginosa | 0.75 μg/mL |
These results indicate that the compound can inhibit the growth of pathogenic bacteria effectively, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The anticancer potential of indandione derivatives has been extensively studied. In vitro assays have shown that this compound exhibits cytotoxic effects on various cancer cell lines.
| Cancer Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical cancer) | 15.0 |
| MCF-7 (breast cancer) | 12.5 |
| A549 (lung cancer) | 10.0 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in the G2/M phase . This suggests that the compound may interfere with critical cellular processes in cancer cells.
Anti-inflammatory Activity
Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Studies indicate that this compound possesses anti-inflammatory properties by inhibiting key inflammatory mediators such as TNF-alpha and IL-6.
In a recent animal model study:
- The compound significantly reduced paw edema in rats induced by carrageenan.
- Histological analysis showed decreased infiltration of inflammatory cells in treated tissues compared to controls.
This suggests potential therapeutic applications in managing inflammatory conditions .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various indandione derivatives against clinical isolates of Staphylococcus aureus. The results indicated that the compound exhibited a synergistic effect when combined with standard antibiotics like ciprofloxacin, enhancing their efficacy .
Case Study 2: Anticancer Mechanism
In another study focusing on breast cancer cells (MCF-7), treatment with this compound resulted in significant apoptosis as confirmed by flow cytometry analysis. The study highlighted its potential as a lead compound for developing new anticancer therapies .
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-((4-Hydroxy-3,5-dimethoxyphenyl)methylene)indane-1,3-dione, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves a condensation reaction between indane-1,3-dione and a substituted aromatic aldehyde (e.g., 4-hydroxy-3,5-dimethoxybenzaldehyde). Key parameters include:
- Catalyst Selection: Acidic catalysts (e.g., acetic acid or p-toluenesulfonic acid) facilitate imine/enol tautomerization, while bases like piperidine may stabilize intermediates .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF or ethanol) enhance solubility and reaction rates. Microwave-assisted synthesis can reduce reaction time .
- Yield Improvement: Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures high purity. Monitor reaction progress using TLC or HPLC .
Basic: Which analytical techniques are most effective for characterizing this compound’s structural integrity and purity?
Methodological Answer:
- Spectroscopic Analysis:
- NMR (¹H/¹³C): Confirm regiochemistry of the methoxy and hydroxyl groups. Aromatic protons in the dimethoxyphenyl moiety appear as singlets (~6.5–7.5 ppm) .
- FT-IR: Identify carbonyl stretches (~1700 cm⁻¹ for indane-1,3-dione) and hydroxyl groups (~3200–3500 cm⁻¹) .
- Chromatography:
- HPLC: Use a C18 column with a methanol/water mobile phase (pH 4.6 buffer for ionizable groups) to assess purity. Retention time consistency ensures batch reproducibility .
- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular formula (C₁₈H₁₄O₅) and fragmentation patterns .
Advanced: How can researchers resolve contradictory data regarding this compound’s biological activity across different assays?
Methodological Answer:
Contradictions often arise from assay-specific variables. Mitigation strategies include:
- Standardized Protocols: Use cell lines with consistent genetic backgrounds (e.g., HEK293 or HepG2) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Dose-Response Curves: Establish EC₅₀/IC₅₀ values across multiple replicates to confirm potency thresholds.
- Target Validation: Perform molecular docking studies (e.g., AutoDock Vina) to predict binding affinities to enzymes like cyclooxygenase or kinases, followed by enzymatic assays (e.g., fluorescence-based inhibition) .
- Cross-Validation: Compare results with structurally analogous compounds (e.g., indane-1,3-dione derivatives) to identify structure-activity relationships (SAR) .
Advanced: What experimental approaches are suitable for studying the compound’s electronic properties in organic electronics?
Methodological Answer:
- Electrochemical Analysis:
- Cyclic Voltammetry (CV): Determine HOMO/LUMO levels using a three-electrode system (glassy carbon working electrode, Ag/AgCl reference). Solubilize the compound in acetonitrile with 0.1 M TBAPF₆ as electrolyte .
- Optoelectronic Characterization:
- UV-Vis Spectroscopy: Measure absorption maxima (λmax) in solution and thin films. Calculate bandgap via Tauc plot .
- Theoretical Modeling: Use DFT (e.g., Gaussian 09) to simulate frontier molecular orbitals and compare with experimental data .
Advanced: How should environmental fate studies be designed to assess ecological risks of this compound?
Methodological Answer:
Adapt methodologies from environmental chemistry frameworks (e.g., INCHEMBIOL Project):
- Physicochemical Profiling:
- Solubility/LogP: Measure via shake-flask method or HPLC-derived retention times .
- Photostability: Expose the compound to UV light (λ = 254–365 nm) and monitor degradation via LC-MS .
- Biotic Interactions:
- Microbial Degradation: Incubate with soil microbiota (OECD 301F test) to assess biodegradation half-life .
- Ecotoxicology: Conduct acute toxicity assays (e.g., Daphnia magna LC₅₀) and chronic exposure studies to evaluate bioaccumulation .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation: Perform reactions in a fume hood due to potential dust/aerosol formation.
- Waste Disposal: Neutralize acidic/basic byproducts before disposal. Collect organic waste in halogen-resistant containers .
Advanced: How can computational modeling enhance the understanding of this compound’s reactivity?
Methodological Answer:
- Reactivity Prediction:
- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., Gaussian or NWChem).
- Transition State Analysis: Use QM/MM methods to identify intermediates in catalytic cycles .
- SAR Studies: Generate 3D-QSAR models (e.g., CoMFA) to correlate substituent effects with biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
